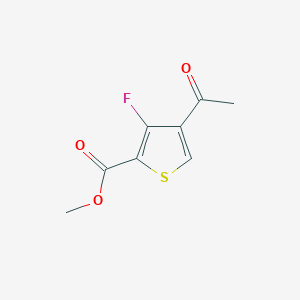

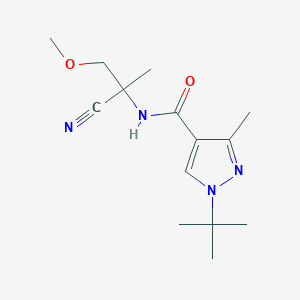

![molecular formula C16H16N4O3S B2502865 5-苄基-1-(1,1-二氧化四氢噻吩-3-基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮 CAS No. 1040646-61-4](/img/structure/B2502865.png)

5-苄基-1-(1,1-二氧化四氢噻吩-3-基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic molecule that is part of a broader class of compounds with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, related heterocyclic compounds have been synthesized and characterized, suggesting a rich area of research for novel therapeutic agents and materials with unique properties.

Synthesis Analysis

The synthesis of heterocyclic compounds often involves multi-step reactions, as seen in the preparation of novel pyrazolo[1,5-a]pyrimidin-3-carboxamides, which were synthesized from starting compounds through cyclocondensation, hydrolysis, and amidation . Similarly, derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones were synthesized using heteropolyacids as catalysts, demonstrating the utility of these acids in promoting high-yield reactions . These methods may be relevant for the synthesis of the compound , indicating that a combination of cyclocondensation and catalysis could be employed.

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the structure of synthesized compounds. For instance, the structure of a novel pyrazole derivative was confirmed by single-crystal X-ray diffraction studies . The molecular geometry and electronic structures of these compounds are often optimized and calculated using computational methods such as density functional theory (DFT), which provides insights into the geometric parameters and vibrational wavenumbers . These techniques would likely be applicable in analyzing the molecular structure of 5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be complex, with the potential for various chemical reactions. For example, the reaction of 2-phenyl derivatives with specific reagents led to the formation of a linear pyrano-oxadiazolopyrimidinedione . The synthesis of thiazolo[3,2-a]pyrimidine derivatives from thiouracil and acetylenes indicates that heterocyclic compounds can undergo reactions with multiple reagents to yield diverse structures . These findings suggest that the compound may also participate in a range of chemical reactions, which could be explored for the development of new materials or drugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often characterized by spectroscopic methods such as FT-IR, NMR, and UV-Vis, as well as by thermal analysis . These methods provide information on the stability and functional groups present in the molecules. Theoretical calculations, including the analysis of molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), can predict the reactivity and interaction of molecules with other substances . Non-linear optical (NLO) properties are also of interest, as they can indicate potential applications in materials science . The compound 5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one would likely exhibit unique physical and chemical properties that could be elucidated using these methods.

科学研究应用

抗菌活性

吡唑并[3,4-d]嘧啶的合成与抗菌活性: Abdel-Gawad 等人 (2003) 在 "杂原子化学" 中的一项研究重点关注吡唑并[3,4-d]嘧啶的合成,该化合物显示出显着的体外抗菌活性,表明其作为抗菌剂和抗真菌剂的潜力 (Abdel-Gawad 等人,2003).

苯并噻唑嘧啶衍生物的抗菌和抗真菌特性: Maddila 等人 (2016) 在 "阿拉伯化学杂志" 中合成了一系列新型苯并噻唑嘧啶衍生物。这些化合物表现出优异的体外抗菌和抗真菌活性,在某些情况下超过了标准药物 (Maddila 等人,2016).

抗增殖活性

- 噻唑/苯并噻唑稠合吡喃嘧啶衍生物: Nagaraju 等人 (2020) 在 "有机化学快报" 中探讨了噻唑/苯并噻唑稠合吡喃嘧啶衍生物对各种癌细胞系的抗增殖活性。与正常细胞相比,一些化合物对癌细胞表现出选择性细胞毒性 (Nagaraju 等人,2020).

杀虫和抗菌潜力

- 嘧啶连接的吡唑杂环化合物: Deohate 和 Palaspagar (2020) 在 "印度化学杂志 - B 部分" 中的一项研究合成了嘧啶连接的吡唑杂环化合物,并评估了它们的杀虫和抗菌潜力。合成的化合物在这些应用中显示出有希望的结果 (Deohate & Palaspagar,2020).

抗癌和抗 5 型脂氧合酶剂

- 新型吡唑并嘧啶衍生物: Rahmouni 等人 (2016) 在 "生物有机化学" 中合成了一系列新型吡唑并嘧啶衍生物。评估了这些化合物的抗癌和抗 5 型脂氧合酶活性,显示出作为治疗剂的潜力 (Rahmouni 等人,2016).

晶体结构分析

- 吡唑衍生物的晶体结构: Kumara 等人 (2017) 在 "晶体学报 A 部分" 中的工作重点是合成和分析新型吡唑衍生物的晶体结构。此类研究对于了解这些化合物的分子几何形状和潜在应用至关重要 (Kumara 等人,2017).

抗病毒特性

- 人二氢乳清酸脱氢酶 (DHODH) 的抑制剂: Munier-Lehmann 等人 (2015) 在 "药物化学杂志" 中的一项研究探讨了 2-(3-烷氧基-1H-吡唑-1-基)嘧啶的抗病毒特性。这些化合物显示出显着的抗病毒特性,作为细胞二氢乳清酸脱氢酶的抑制剂 (Munier-Lehmann 等人,2015).

作用机制

Target of Action

The primary target of the compound “5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential and regulating the cellular excitability in many cell types, including neurons and cardiac myocytes.

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell membrane, decreasing the cell’s excitability.

未来方向

属性

IUPAC Name |

5-benzyl-1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c21-16-14-8-18-20(13-6-7-24(22,23)10-13)15(14)17-11-19(16)9-12-4-2-1-3-5-12/h1-5,8,11,13H,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYKWQHFBAGRDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate](/img/structure/B2502784.png)

![N-[2-(Dimethylamino)pyridin-3-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2502792.png)

![1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane](/img/structure/B2502796.png)

![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2502800.png)

![N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2502803.png)